N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazolo-triazolo-pyrazinone core substituted with a 4-methoxyphenyl group at position 9 and a 4-chlorobenzyl acetamide moiety at position 2. Its synthesis likely involves multi-step reactions, including cyclocondensation of pyrazole and triazole precursors, followed by functionalization with chloroacetamide intermediates (as seen in structurally related compounds) . Its structural analogs are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
CAS No. |
1207035-10-6 |
|---|---|
Molecular Formula |
C23H19ClN6O3 |
Molecular Weight |
462.89 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-18-8-4-16(5-9-18)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
GHQVHXNLUBWTRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN6O3
- Molecular Weight : 462.89 g/mol
- IUPAC Name : 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- CAS Number : 1207048-18-7
The compound features a triazolo-pyrazin core and various functional groups that may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance:
- In vitro studies have shown that derivatives of pyrazolo compounds can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. These studies often utilize assays like MTT to assess cell viability and apoptosis induction mechanisms .
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored through various studies:
- Compounds with similar structures have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth is typically assessed using standard methods such as disk diffusion or broth microdilution techniques .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its structural components that may interact with inflammatory pathways:
- Some studies suggest that pyrazolo derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes.
- DNA Intercalation : The ability to intercalate into DNA has been noted for related compounds, suggesting a potential mechanism for anticancer activity through interference with DNA replication and transcription.
- Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects against breast and lung cancer cells .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components are believed to enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Research Findings : A study indicated that pyrazolo derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Applications : This property could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.
Central Nervous System (CNS) Effects
The potential CNS effects of this compound are being explored for their implications in treating neurological disorders.
- Neuroprotective Effects : Some derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis.
- Behavioral Studies : Animal models have shown improvements in cognitive function and reduced anxiety-like behaviors when treated with similar pyrazolo compounds .
Synthesis and Characterization
The synthesis of this compound involves several steps:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Condensation | 4-chlorobenzyl amine + acetic anhydride | Moderate |
| 2 | Cyclization | Pyrazole derivatives + appropriate catalysts | High |
| 3 | Purification | Column chromatography | Variable |
This multi-step synthesis requires careful optimization to achieve high purity and yield.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with other pyrazolo-triazolo-pyrazine and pyrazolo-pyrimidine derivatives. Below is a comparative analysis:
Data Tables
Table 1: Comparative Physicochemical Data
Q & A
Q. Q1. What are the key steps in synthesizing this compound?
The synthesis involves multi-step organic reactions starting with precursors such as 4-chlorobenzylamine and pyrazolo-triazolo-pyrazine derivatives. Key steps include:
- Coupling reactions to introduce the acetamide moiety.
- Cyclization to form the triazolo-pyrazine core under controlled temperatures (e.g., 10–60°C) to avoid side reactions.
- Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., δ 7.2–8.1 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]⁺ calculated: 482.9 g/mol).
- HPLC : To assess purity (>95%) and monitor reaction progress .
Advanced Synthesis Optimization
Q. Q3. How can reaction conditions be optimized to improve yield?
- Temperature control : Lower temperatures (10–20°C) reduce side reactions during cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI/HOBt) improve efficiency in amide bond formation .
Q. Q4. What strategies mitigate low purity in final products?
- Stepwise quenching : Neutralizing acidic/basic intermediates before purification.
- Dual-column chromatography : Sequential silica gel and reverse-phase columns to remove persistent impurities .
Biological Activity and Mechanisms
Q. Q5. What is the hypothesized mechanism of action?
The compound’s triazolo-pyrazine core and 4-methoxyphenyl group may interact with GABA receptors or kinase enzymes , inferred from structural analogs showing anticonvulsant or anti-inflammatory activity .
Q. Q6. How can structure-activity relationships (SAR) be explored?
- Derivatization : Substitute the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- In-silico docking : Predict binding affinities to targets like PDE4 or 5-HT receptors using software (e.g., AutoDock) .
Data Analysis and Contradictions
Q. Q7. How should researchers address discrepancies between in-vitro and in-vivo efficacy?
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., microsomal assays).
- Dose-response recalibration : Adjust dosing regimens in animal models to account for plasma protein binding .
Q. Q8. What methods resolve conflicting results in receptor-binding assays?
- Orthogonal assays : Validate results using both radioligand displacement (e.g., ³H-GABA) and functional assays (e.g., FLIPR for calcium flux).
- Negative controls : Include known antagonists (e.g., bicuculline for GABA receptors) to confirm specificity .
Translational Research Challenges
Q. Q9. What barriers exist in translating preclinical findings to clinical trials?
- Toxicity : Screen for hepatotoxicity via ALT/AST levels in rodent models.
- Blood-brain barrier (BBB) penetration : Use logP calculations (optimal range: 2–3) and in-vitro BBB models .
Q. Q10. How can metabolite profiling inform safety assessments?
- LC-MS/MS : Identify major metabolites (e.g., N-demethylation or glucuronidation products).
- CYP inhibition assays : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
